3-(2,3,4-Trimethoxyphenyl)propan-1-ol
Overview
Description
3-(2,3,4-Trimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a propanol group attached to a trimethoxyphenyl ring. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The trimethoxyphenyl group is known for its electron-donating properties, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as propylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
The reaction conditions generally involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 3-(2,3,4-Trimethoxyphenyl)propanoic acid.
Reduction: 3-(2,3,4-Trimethoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3,4-Trimethoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s electron-donating properties can influence its binding affinity and reactivity with biological molecules. Additionally, the propanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3,4-Trimethoxyphenyl)propanoic acid
- 3-(2,3,4-Trimethoxyphenyl)propane
- 2,3,4-Trimethoxybenzyl alcohol
Uniqueness
3-(2,3,4-Trimethoxyphenyl)propan-1-ol is unique due to the presence of both the trimethoxyphenyl group and the propanol group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. The trimethoxyphenyl group enhances the compound’s reactivity, while the propanol group provides a site for further functionalization and modification.
Properties
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-7,13H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJIPXOAKYNFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCCO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472883 | |
Record name | Benzenepropanol,2,3,4-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106800-17-3 | |
Record name | Benzenepropanol,2,3,4-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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